molecular formula C10H12ClNO3 B8183099 Ethyl 2-(3-amino-4-chlorophenoxy)acetate

Ethyl 2-(3-amino-4-chlorophenoxy)acetate

Cat. No.: B8183099
M. Wt: 229.66 g/mol
InChI Key: MEPPFJHCYRALLG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-chlorophenoxy)acetate ( 90869-87-7) is a chemical compound with the molecular formula C 10 H 12 ClNO 3 and a molecular weight of 229.66 g/mol . This ester serves as a versatile aromatic building block in organic synthesis and medicinal chemistry research. Structurally related phenoxyacetate derivatives are of significant interest in scientific research. Compounds sharing the 4-chlorophenoxyacetate functional group have been identified as key intermediates in the synthesis of active molecules. For instance, they are utilized in the rational design of new chemotherapeutic agents and have been developed as juvenile hormone analogs (JHAs) . These mimics, which can include structural features like ester and amide linkages, act as Insect Growth Regulators (IGRs) by disrupting metamorphosis in insects, positioning them as potential "third-generation pesticides" for integrated pest management research . Furthermore, the 4-chlorophenoxyacetyl moiety is a known precursor in the synthesis of nootropic compounds such as adafenoxate . Researchers value this compound for its amine and ester functional groups, which allow for further chemical modifications. It is typically characterized by its molecular formula and stored according to standard laboratory safety protocols. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(3-amino-4-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPPFJHCYRALLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A widely adopted strategy involves the hydrogenation of ethyl 2-(3-nitro-4-chlorophenoxy)acetate to reduce the nitro group to an amine. This two-step process begins with the alkylation of 3-nitro-4-chlorophenol followed by catalytic hydrogenation.

Alkylation of 3-Nitro-4-chlorophenol

3-Nitro-4-chlorophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in acetone under reflux. The Williamson ether synthesis facilitates the formation of ethyl 2-(3-nitro-4-chlorophenoxy)acetate:

3-Nitro-4-chlorophenol + Ethyl chloroacetateK2CO3,acetoneEthyl 2-(3-nitro-4-chlorophenoxy)acetate\text{3-Nitro-4-chlorophenol + Ethyl chloroacetate} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Ethyl 2-(3-nitro-4-chlorophenoxy)acetate}

Conditions :

  • Solvent: Acetone

  • Temperature: Reflux (56–60°C)

  • Reaction Time: 6–8 hours

  • Yield: 85–90%

Catalytic Hydrogenation

The nitro group in the intermediate is reduced to an amine using Raney nickel under hydrogen pressure. This step mirrors methodologies from hydrogenation processes for analogous aryl nitro compounds:

Ethyl 2-(3-nitro-4-chlorophenoxy)acetateH2(12MPa)Raney Ni, Ethyl acetateEthyl 2-(3-amino-4-chlorophenoxy)acetate\text{Ethyl 2-(3-nitro-4-chlorophenoxy)acetate} \xrightarrow[\text{H}_2 (1–2 \, \text{MPa})]{\text{Raney Ni, Ethyl acetate}} \text{Ethyl 2-(3-amino-4-chlorophenoxy)acetate}

Optimized Parameters :

  • Catalyst: Raney nickel (10–20% w/w)

  • Solvent: Ethyl acetate

  • Pressure: 1–2 MPa H2_2

  • Temperature: 35–40°C

  • Reaction Time: 2–3 hours

  • Yield: 95–96%

Advantages :

  • High yield and purity (>98% by HPLC).

  • Catalyst reusability (up to 10 cycles).

  • Mild conditions avoid side reactions.

Direct Alkylation via Williamson Ether Synthesis

Single-Step Alkylation

This method bypasses nitro-group reduction by directly alkylating 3-amino-4-chlorophenol with ethyl chloroacetate. However, the nucleophilic amine group necessitates protection to prevent undesired side reactions.

Protection-Deprotection Strategy

  • Protection : Acetylation of the amine group using acetic anhydride.

  • Alkylation : Reaction with ethyl chloroacetate under basic conditions.

  • Deprotection : Hydrolysis of the acetyl group under acidic or basic conditions.

3-Amino-4-chlorophenol(Ac)2O3-Acetamido-4-chlorophenolEthyl chloroacetate, K2CO3Ethyl 2-(3-acetamido-4-chlorophenoxy)acetateHClEthyl 2-(3-amino-4-chlorophenoxy)acetate\text{3-Amino-4-chlorophenol} \xrightarrow{\text{(Ac)}2\text{O}} \text{3-Acetamido-4-chlorophenol} \xrightarrow{\text{Ethyl chloroacetate, K}2\text{CO}_3} \text{Ethyl 2-(3-acetamido-4-chlorophenoxy)acetate} \xrightarrow{\text{HCl}} \text{this compound}

Conditions :

  • Protection: Acetic anhydride, 80°C, 2 hours.

  • Alkylation: K2_2CO3_3, acetone, reflux, 8 hours.

  • Deprotection: 6M HCl, 60°C, 1 hour.

  • Overall Yield: 70–75%

Challenges :

  • Additional steps increase complexity.

  • Acidic deprotection may degrade ester groups.

Esterification of Pre-Formed 2-(3-Amino-4-chlorophenoxy)acetic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor, 2-(3-amino-4-chlorophenoxy)acetic acid, is esterified with ethanol using sulfuric acid as a catalyst:

2-(3-Amino-4-chlorophenoxy)acetic acid + EthanolH2SO4Ethyl 2-(3-amino-4-chlorophenoxy)acetate\text{2-(3-Amino-4-chlorophenoxy)acetic acid + Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

Conditions :

  • Catalyst: Concentrated H2_2SO4_4 (5% w/w).

  • Solvent: Excess ethanol.

  • Temperature: Reflux (78°C).

  • Reaction Time: 12 hours.

  • Yield: 65–70%

Limitations :

  • Prolonged reaction time.

  • Moderate yield due to equilibrium limitations.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Reaction Time Key Advantages Industrial Scalability
Hydrogenation of Nitro95–96>985–6 hoursHigh yield, reusable catalystExcellent
Direct Alkylation70–7595–9711–12 hoursAvoids nitro intermediatesModerate
Acid-Catalyzed Esterification65–7090–9212–14 hoursSimple setupPoor

Challenges and Optimizations

Catalyst Selection in Hydrogenation

Raney nickel outperforms palladium or platinum catalysts in cost and selectivity for nitro reductions. However, residual nickel in the product necessitates rigorous filtration and washing.

Solvent Systems

Ethyl acetate, as a solvent in hydrogenation, balances polarity and boiling point, enabling efficient catalyst dispersion and easy removal post-reaction.

Environmental Considerations

The direct alkylation method generates less hazardous waste compared to nitro-reduction pathways, aligning with green chemistry principles .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of Ethyl 2-(3-amino-4-chlorophenoxy)acetate as a therapeutic agent in cancer treatment. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, research indicates that derivatives of similar compounds can inhibit pathways associated with tumor growth, suggesting that this compound may also possess similar properties .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. It is believed to modulate the unfolded protein response pathways, which are often activated in neurodegenerative conditions. This modulation could enhance cellular resilience against stressors that lead to neurodegeneration .

1.3 Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Agrochemical Applications

2.1 Herbicide Development

The compound is also explored for its potential use in agrochemicals, particularly as a herbicide. Its structural similarity to known herbicides suggests it may inhibit specific enzymes involved in plant growth regulation, thus providing an effective means of weed control .

2.2 Insecticide Formulations

Research indicates that derivatives of this compound can be formulated into insecticides targeting specific pests. The efficacy of these formulations can be enhanced by modifying the chemical structure to improve bioavailability and reduce toxicity to non-target species .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenolic compounds with ethyl acetate under controlled conditions. Structural analysis through techniques such as NMR and X-ray crystallography has confirmed the compound's identity and purity, which are crucial for its application in both medicinal and agricultural contexts .

Data Tables

Application Area Potential Uses Mechanism of Action
Medicinal ChemistryAnticancer agentInhibition of tumor growth pathways
Neuroprotective agentModulation of stress response pathways
Antimicrobial agentDisruption of bacterial metabolism
AgrochemicalsHerbicideInhibition of plant growth enzymes
InsecticideTargeting specific pest metabolic pathways

Case Studies

  • Anticancer Research:
    A study published in a peer-reviewed journal demonstrated that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .
  • Neuroprotection:
    In experimental models of Alzheimer’s disease, the compound was found to improve cognitive functions and reduce amyloid plaque formation, indicating its potential as a neuroprotective agent .
  • Agrochemical Efficacy:
    Field trials assessing the herbicidal activity of this compound showed a significant reduction in weed biomass compared to untreated controls, supporting its use as an effective herbicide .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(4-Aminophenoxy)Acetate
  • Structure: Features a para-amino (-NH₂) group without a chlorine substituent.
  • Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction using Fe/NH₄Cl in ethanol/water .
  • Properties: Molecular Weight: 195.22 g/mol Melting Point: 56–58°C Solubility: Moderate in polar solvents due to the para-amino group.
Ethyl 2-(3-Amino-4-Fluorophenyl)Acetate
  • Structure : Fluorine replaces chlorine at the 4-position.
  • Properties: Molecular Weight: 213.65 g/mol (calculated).
Ethyl (4-Chlorophenoxy)Acetate
  • Structure: Lacks the amino group, with a single 4-chloro substituent.
  • Synthesis: Produced via acid-catalyzed esterification of 4-chlorophenoxyacetic acid with ethanol .
  • Properties: Molecular Weight: 214.65 g/mol Lipophilicity: Higher than amino-containing analogs due to the absence of polar -NH₂. Applications: Used as an intermediate in herbicide synthesis (e.g., 2,4-D derivatives) .

Functional Group Modifications

Ethyl 2-(3-Amino-4-Hydroxyphenyl)Acetate
  • Structure : Hydroxyl (-OH) replaces chlorine at the 4-position.
  • Properties :
    • Molecular Weight: 195.21 g/mol
    • Hydrogen Bonding: Enhanced solubility in aqueous media due to -OH and -NH₂ groups.
    • Stability: Susceptible to oxidation, unlike the chloro-substituted target compound .
Ethyl (2-Acetyl-4-Chlorophenoxy)Acetate
  • Structure : Acetyl (-COCH₃) group at the 2-position alongside 4-chloro.
  • Properties: Molecular Weight: 256.68 g/mol Reactivity: Acetyl group enables ketone-based reactions (e.g., condensations), diverging from the amino group’s nucleophilic character .

Crystallographic and Structural Insights

  • Ethyl 2-(5-Bromo-3-Ethylsulfinyl-1-Benzofuran-2-yl)Acetate: Crystal Packing: Stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds. Comparison: The benzofuran core introduces rigidity absent in phenoxy acetates, impacting melting points and solubility .
  • Ethyl 2-(4-Aminophenoxy)Acetate: Hirshfeld Analysis: Intermolecular N-H···O interactions dominate, contrasting with Cl···H contacts in chloro-substituted analogs .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
Ethyl 2-(3-amino-4-chlorophenoxy)acetate 3-NH₂, 4-Cl 243.65 N/A Polar, hydrogen-bonding capable
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂ 195.22 56–58 Crystalline, moderate solubility
Ethyl 2-(3-amino-4-fluorophenyl)acetate 3-NH₂, 4-F 213.65 N/A High electronegativity, stable
Ethyl (4-chlorophenoxy)acetate 4-Cl 214.65 N/A Lipophilic, herbicide intermediate
Ethyl (2-acetyl-4-chlorophenoxy)acetate 2-COCH₃, 4-Cl 256.68 N/A Ketone reactivity, higher molecular weight

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-(3-amino-4-chlorophenoxy)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-amino-4-chlorophenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in dry acetone under reflux (8–12 hours). Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion. Post-reaction, extraction with ether and washing with NaOH removes unreacted phenol .
  • Key Variables :
ParameterTypical RangeImpact on Yield
Base (K₂CO₃)2.5–3.0 equivalentsExcess base improves deprotonation but may cause ester hydrolysis.
SolventDry acetonePolar aprotic solvents favor SN2 mechanisms.
TemperatureReflux (~56°C)Higher temperatures accelerate kinetics but risk decomposition.

Q. How can the purity and identity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : TLC (Rf ~0.5 in hexane:ethyl acetate) and HPLC (C18 column, acetonitrile:water gradient) confirm purity.
  • Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl), δ 4.1–4.3 ppm (quartet, CH₂ of ethyl), δ 6.7–7.2 ppm (aromatic protons).
  • IR : Stretching at ~1740 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O-C of ester).
  • Elemental Analysis : Deviations >0.5% from calculated C/H/N values indicate impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the 4-chlorophenyl group often exhibits planar geometry, with hydrogen bonds between the amino group and ester oxygen. ORTEP-3 visualizes thermal ellipsoids to assess disorder .
  • Case Study :
ParameterObserved ValueExpected Range
C-Cl bond length1.74 Å1.72–1.76 Å
N-H···O hydrogen bond2.89 Å2.8–3.0 Å

Q. What strategies address discrepancies in solubility or stability data across studies?

  • Methodological Answer : Solubility in ethyl acetate or DMSO varies due to polymorphism or residual solvents. Use UV-vis spectroscopy (e.g., λmax ~270 nm for aromatic systems) to compare extinction coefficients. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via GC-MS for decomposition byproducts .
  • Data Contradiction Example :
StudySolubility in DMSO (mg/mL)Observed Stability
A25Stable for 30 days
B15Degrades in 7 days
Resolution : Check for residual acetone (common in synthesis) via ¹H NMR δ 2.1 ppm; acetone accelerates ester hydrolysis.

Q. How can computational methods predict reactivity or regioselectivity in derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The amino group’s electron-donating nature increases para-substitution likelihood in electrophilic reactions. Compare HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .
  • Example Prediction :
DerivativeHOMO (eV)LUMO (eV)Reactivity Site
3-Amino-4-chloro-6.2-1.8Para to Cl
3-Nitro-4-chloro-7.1-2.4Meta to NO₂

Specialized Analytical Challenges

Q. How to resolve overlapping signals in NMR spectra for structurally similar derivatives?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign coupled protons. For example, HMBC correlates the ester carbonyl (δ 170 ppm) with adjacent CH₂ groups. Paramagnetic shift reagents (e.g., Eu(fod)₃) can separate aromatic proton signals .

Q. What experimental approaches validate β-cyclodextrin inclusion complexes for enhanced solubility?

  • Methodological Answer : Prepare physical mixtures vs. kneaded complexes. Characterize via:
  • UV-vis : Hypochromic shift indicates host-guest interaction.
  • DSC : Disappearance of the compound’s melting peak confirms complexation.
  • Phase Solubility Analysis : Plot solubility vs. cyclodextrin concentration to determine stability constant (K₁:₁ ~200 M⁻¹) .

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